molecular formula C17H21N5O B10999460 3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B10999460
M. Wt: 311.4 g/mol
InChI Key: JWPSLXNRUPVCDO-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

    Coupling of the Indole and Triazole Moieties: The indole and triazole moieties can be coupled using a suitable linker, such as a propanamide group, through amide bond formation. This step typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the triazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Alkylated or acylated indole or triazole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole ring can enhance the compound’s binding affinity and specificity. Together, these structural features contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide
  • 3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide

Uniqueness

3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide is unique due to its specific combination of the indole and triazole moieties, which confer distinct biological activities and chemical reactivity. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C17H21N5O/c1-11(2)9-15-19-17(22-21-15)20-16(23)8-7-12-10-18-14-6-4-3-5-13(12)14/h3-6,10-11,18H,7-9H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

JWPSLXNRUPVCDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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